An In-depth Technical Guide to 3-(Butylamino)propionitrile (CAS 693-51-6)
An In-depth Technical Guide to 3-(Butylamino)propionitrile (CAS 693-51-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical overview of 3-(Butylamino)propionitrile, a versatile bifunctional molecule with significant potential in organic synthesis and pharmaceutical research. The document details its physicochemical properties, synthesis protocols, key chemical reactions, and established applications. Emphasis is placed on its role as a building block in the development of more complex molecules and its utility in the design of peptidomimetic drug candidates. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Physicochemical Properties
3-(Butylamino)propionitrile is an organic compound featuring both a secondary amine and a nitrile functional group.[1] Its chemical structure lends it to a variety of chemical transformations, making it a valuable intermediate. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 693-51-6 | [2][3] |
| Molecular Formula | C₇H₁₄N₂ | [2][4] |
| Molecular Weight | 126.20 g/mol | [2][4] |
| Boiling Point | 104-106 °C (at 10 mmHg) | [3] |
| Density | 0.86 g/mL | [3][4] |
| Melting Point | 48.5-49.5 °C | [5] |
| pKa | 8.70 ± 0.19 (Predicted) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.290 (Crippen Calculated) | [2] |
| Water Solubility (log₁₀WS) | -1.81 (Crippen Calculated) | [2] |
| Synonyms | 3-Butylamino-propanenitrile, 3-(N-butylamino)propionitrile | [3][5] |
Synthesis and Reactivity
General Synthesis Protocol
The synthesis of 3-(Butylamino)propionitrile is typically achieved through the cyanoethylation of n-butylamine. This reaction involves the Michael addition of butylamine to acrylonitrile. A general process for the preparation of 3-aminopropionitriles involves reacting an amine with an acrylonitrile.[6]
Experimental Protocol:
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Reactants: An amine (e.g., n-butylamine) and an acrylonitrile are reacted in a molar ratio ranging from 0.9:1 to 100:1.[6]
-
Catalyst: The reaction is facilitated by a heterogeneous catalyst, such as aluminum oxide, silicon dioxide, or acidic zeolites.[6]
-
Conditions: The reaction is carried out at a temperature between 40°C and 200°C and a pressure of 1 to 350 bar.[6] For reactions involving primary amines like butylamine, the preferred conditions are typically between 80°C to 160°C and 1 to 150 bar.[6]
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Procedure: The reaction can be performed in a batch or continuous-flow reactor.[6] The reactants are passed over the catalyst bed under the specified temperature and pressure conditions. The resulting product, 3-(Butylamino)propionitrile, is then isolated and purified using standard laboratory techniques such as distillation.
A reference to a specific synthesis of 3-(butylamino)propionitrile can be found in the Journal of the American Chemical Society, 1946, volume 68, page 1217.[3]
Key Chemical Reactions
The presence of both amine and nitrile groups allows 3-(Butylamino)propionitrile to undergo a variety of chemical transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 3-(butylamino)propanoic acid, or the corresponding amide.[1]
-
Reduction: The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.
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Amine Reactions: The secondary amine can participate in condensation reactions and can be further alkylated or acylated to introduce additional functional groups.[1]
Applications in Research and Drug Development
3-(Butylamino)propionitrile serves as a valuable building block in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: The dual functionality of the molecule makes it a versatile starting material for synthesizing more complex molecules.[1] The nitrile and amine groups can be selectively modified to build diverse molecular scaffolds.[1]
-
Peptidomimetic Drug Development: The aminonitrile functionality is a key structural motif in the design of peptidomimetics.[1] These compounds mimic the structure and biological activity of natural peptides but often possess improved pharmacological properties, such as greater metabolic stability and better bioavailability.[1] The amine group in 3-(butylamino)propionitrile provides a site for peptide bond formation, while the overall structure can serve as a template to mimic peptide backbones.
-
Material Science: The molecule possesses both a hydrophobic butyl group and a hydrophilic amine group, making it amphiphilic.[1] This property suggests potential applications in material science, for example, in the development of surfactants, emulsifiers, or self-assembling materials.[1]
Safety and Handling
3-(Butylamino)propionitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[5][7] May cause respiratory irritation.[5]
Precautionary Measures and Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]
-
Handling Practices: Avoid breathing mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Storage:
-
Store locked up in a cool, dark, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
Conclusion
3-(Butylamino)propionitrile (CAS 693-51-6) is a chemical intermediate with significant utility for researchers in organic chemistry and drug discovery. Its defined physicochemical properties and established synthesis routes make it an accessible building block. The presence of two distinct and reactive functional groups provides a platform for the creation of diverse and complex molecular architectures, particularly in the field of peptidomimetics. While its applications are promising, adherence to strict safety and handling protocols is mandatory due to its inherent toxicity and irritant properties. This guide serves as a foundational resource for professionals seeking to leverage the chemical potential of this compound in their research and development endeavors.
References
- 1. Buy 3-(Sec-butylamino)propanenitrile | 21539-52-6 [smolecule.com]
- 2. 3-(Butylamino)propionitrile (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-(BUTYLAMINO)PROPIONITRILE | 693-51-6 [amp.chemicalbook.com]
- 6. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. airgas.com [airgas.com]
